4-(Difluoromethyl)-2,6-dimethylnicotinic acid

Description

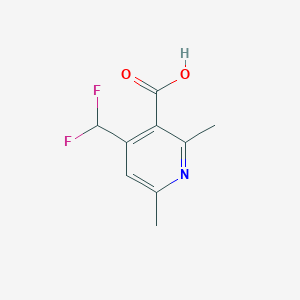

4-(Difluoromethyl)-2,6-dimethylnicotinic acid is a fluorinated pyridine derivative with a nicotinic acid backbone substituted at the 2- and 6-positions with methyl groups and at the 4-position with a difluoromethyl moiety. The difluoromethyl group is a critical functional group, known to enhance bioavailability and metabolic stability in pharmaceuticals by balancing lipophilicity and electronic effects.

Properties

IUPAC Name |

4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-4-3-6(8(10)11)7(9(13)14)5(2)12-4/h3,8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBEQMEVLBTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like succinate dehydrogenase and cyclooxygenase-2. These enzymes play crucial roles in various biochemical processes, including energy production and inflammation, respectively.

Mode of Action

Compounds with similar structures have been known to inhibit their target enzymes, thereby affecting the biochemical processes they are involved in.

Biochemical Pathways

Inhibition of enzymes like succinate dehydrogenase and cyclooxygenase-2 can affect pathways such as the citric acid cycle and the synthesis of prostaglandins, respectively.

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)-2,6-dimethylnicotinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a hydrogen bond donor. This property is enhanced by the presence of the difluoromethyl group, which makes it a better hydrogen bond donor compared to its non-fluorinated analogs. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to activate antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help in reducing oxidative stress within cells. Additionally, this compound can inhibit the mitochondrial apoptotic pathway, thereby preventing cell death in certain cell types.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can form stable hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their catalytic activity. It can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining antioxidant enzyme activity and preventing oxidative damage. Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the activity of certain enzymes involved in its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins such as albumin can influence the distribution of the compound in the bloodstream, affecting its bioavailability and overall pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. Additionally, the presence of targeting signals or post-translational modifications can direct the compound to specific cellular compartments, such as mitochondria or lysosomes, where it can exert its biochemical effects.

Biological Activity

4-(Difluoromethyl)-2,6-dimethylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a nicotinic acid derivative, which influences its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : Research suggests that derivatives of this compound can inhibit enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin secretion .

- Antioxidant Activity : Some studies indicate that nicotinic acid derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its derivatives:

Case Studies

-

Insulin Secretion Enhancement :

A study demonstrated that this compound significantly increased insulin secretion from pancreatic beta-cells in vitro. The mechanism involved modulation of intracellular signaling pathways related to glucose metabolism . -

Neuroprotective Effects :

Research indicated that the compound exhibited neuroprotective effects in models of neurodegeneration by modulating nAChR activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . -

Antioxidant Activity :

In a series of experiments, the compound was shown to reduce markers of oxidative stress in cellular models, indicating its potential as an antioxidant agent .

Scientific Research Applications

Pharmacological Properties

The difluoromethyl group in this compound enhances its biological activity by improving lipophilicity and bioavailability. This modification allows the compound to act as a bioisostere for hydroxyl and amino groups, which are critical in drug design. The compound has been investigated for its potential as an active ingredient in pharmaceuticals due to its ability to interact with biological targets effectively .

Synthesis and Derivatives

Research has shown that 4-(difluoromethyl)-2,6-dimethylnicotinic acid can serve as an intermediate in synthesizing various pharmaceutical compounds. For instance, it is utilized in the production of nicotinic acid derivatives that exhibit antitumor and anti-inflammatory properties . The synthesis methods often involve the hydrolysis of pyridine derivatives under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Agrochemical Development

The compound has been identified as a promising candidate for developing agrochemicals, particularly fungicides. Its structural properties allow it to function effectively against various plant pathogens while minimizing toxicity to non-target organisms . The difluoromethyl group enhances the binding affinity of these compounds to target sites in pests and pathogens.

Efficacy as a Fungicide

In studies, formulations containing this compound have demonstrated significant antifungal activity, making them suitable for use in crop protection strategies. This application is particularly relevant given the increasing need for sustainable agricultural practices that reduce chemical residues in food products .

Case Study: Antitumor Activity

A study published in Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited potent antitumor activity against various cancer cell lines. The modifications introduced by the difluoromethyl group were crucial for enhancing the compounds' efficacy and selectivity .

Case Study: Agricultural Use

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced fungal infections in crops while promoting plant health. These findings support its use as an environmentally friendly alternative to conventional fungicides .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Enhanced efficacy and selectivity |

| Anti-inflammatory drugs | Improved bioavailability | |

| Agricultural Chemistry | Fungicides | Effective against plant pathogens |

| Crop protection | Reduced environmental impact |

Chemical Reactions Analysis

Substitution Reactions at the Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation and Amination

-

Chlorination : Under radical conditions (e.g., Cl₂/CHCl₃ at −30°C), the difluoromethyl group can stabilize adjacent reactive intermediates, enabling selective halogenation at the 3-position of the pyridine ring .

-

Amination : Palladium-catalyzed coupling with diphenylamine (150°C, toluene) replaces the ester group at the 4-position, yielding N,N-diphenylpyridin-4-amine derivatives in ~62% yield .

Table 1: Representative Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | Cl₂/CHCl₃, −30°C | 3-Chloro derivative | 76% | |

| Amination | Pd(OAc)₂, 150°C | N,N-Diphenyl derivative | 62% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid group undergoes typical derivatization reactions:

Esterification and Amidation

-

Esterification : Treatment with methanol/H₂SO₄ converts the acid to its methyl ester, a precursor for further reactions .

-

Amidation : Coupling with amines (e.g., EDCI/HOBt) forms stable amides, useful in medicinal chemistry applications.

Table 2: Carboxylic Acid Derivatives

| Derivative | Reagents | Application | Notes | Source |

|---|---|---|---|---|

| Methyl ester | MeOH/H₂SO₄ | Intermediate for NAS | High purity (>95%) | |

| Amide | EDCI/HOBt | Bioactive analogs | Requires 4Å molecular sieves |

Reactivity of the Difluoromethyl Group

The −CF₂H group participates in radical and electrophilic reactions:

Radical Difluoromethylation

Under visible-light photocatalysis (e.g., Ir(ppy)₃, blue LEDs), the difluoromethyl group can transfer to electron-deficient alkenes or aromatic systems .

Nucleophilic Substitution

In the presence of thiols (e.g., BnSH) and bases (K₂CO₃), the −CF₂H group is replaced by thioethers, forming stable sulfides .

Table 3: Difluoromethyl Group Transformations

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Radical transfer | Ir(ppy)₃, blue LEDs | Alkene difluoromethylation | 78% | |

| Thiol substitution | BnSH/K₂CO₃ | −SCF₂H derivative | 72% |

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles:

Lactam Formation

Heating with ammonium acetate in acetic acid induces cyclization to form a tricyclic lactam structure, leveraging the carboxylic acid and methyl groups .

Decarbonylation

Under oxidative conditions (e.g., Pd/C, O₂), the carboxylic acid group undergoes decarbonylation to yield 2,6-dimethyl-4-(difluoromethyl)pyridine .

Stability and Side Reactions

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Key Substituent Comparisons

Difluoromethyl vs. Fluorine at the 5-position may enhance metabolic resistance. 4-(Difluoromethyl) variant: The difluoromethyl group (-CF₂H) introduces moderate electron-withdrawing effects and lower molecular weight compared to chloro analogues, improving membrane permeability.

Methyl vs. Phenyl/Aryl Groups Methyl 2,6-dimethyl-4-phenylnicotinate (C₁₅H₁₅NO₂): A phenyl group at the 4-position increases steric bulk, reducing solubility (54% yield in synthesis). 4-Difluoromethyl variant: The smaller difluoromethyl group balances steric demands while maintaining favorable solubility and reactivity.

Trifluoromethyl vs. Difluoromethyl

- 2-Chloro-6-(trifluoromethyl)nicotinic acid : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may over-stabilize the ring, limiting reactivity in coupling reactions. Difluoromethyl offers a compromise between electronic modulation and synthetic versatility.

Physicochemical and Pharmacokinetic Properties

The difluoromethyl group optimizes logP for better absorption compared to chloro- or trifluoromethyl-substituted analogues.

Preparation Methods

Starting Material Preparation: Methylated Nicotinic Acid Derivatives

A foundational step involves the preparation of 2,6-dimethylnicotinic acid or related methyl-substituted nicotinic acids. Established oxidation methods for methylpyridine derivatives provide a precedent:

- Oxidation of 2-methyl-5-alkylpyridines with concentrated nitric acid (70-100%) under controlled temperature (250-325 °F) and pressure (30-650 psig) conditions yields methyl-substituted nicotinic acids with high efficiency.

- Reaction parameters such as molar ratios of nitric acid to pyridine (6-15 moles HNO3 per mole pyridine), reaction time (10-60 minutes), and maintenance of liquid phase under pressure are critical to optimize yields and minimize by-products.

This approach is adaptable to synthesize 2,6-dimethyl derivatives by selecting appropriate methyl-substituted pyridine precursors.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is introduced through fluorination methods that have been developed for aromatic and heteroaromatic systems:

Nickel-catalyzed cross-coupling : Recent advances demonstrate the difluoromethylation of (hetero)aryl chlorides using nickel catalysts with ClCF2H as the difluoromethyl source. This method operates under mild conditions and tolerates functional groups, making it suitable for late-stage fluorination of nicotinic acid derivatives.

Hydrogenation of gem-difluoroalkenes : Synthesis of gem-difluoroalkenes followed by catalytic hydrogenation provides a route to difluoromethyl-substituted β-lactams, which can be adapted to nicotinic acid frameworks. The hydrogenation step uses palladium on activated carbon under hydrogen atmosphere to reduce the difluoromethylene group to difluoromethyl with excellent yields (~95%).

Controlled fluorination protocols : Methods involving selective activation of 1,1-difluoroethylene motifs allow precise formation of C-F bonds, which can be exploited for introducing difluoromethyl groups. These protocols use fluoride sources and silane mediators to control fluorination pathways, enhancing yield and product purity.

Multi-Step Synthesis Outline

A plausible synthetic sequence for 4-(Difluoromethyl)-2,6-dimethylnicotinic acid includes:

- Synthesis of 2,6-dimethylnicotinic acid via oxidation of appropriate methylpyridine precursors using nitric acid under controlled temperature and pressure (as per methods in).

- Halogenation at the 4-position to introduce a suitable leaving group (e.g., chloride) enabling cross-coupling.

- Nickel-catalyzed difluoromethylation of the 4-position using ClCF2H and Zn or organic reductants under optimized catalytic conditions.

- Purification and isolation of the final acid product by standard acid-base extraction and crystallization techniques.

Data Table: Summary of Preparation Conditions

Research Findings and Notes

- The oxidation of methylpyridine derivatives to methyl-substituted nicotinic acids is well-established, allowing scalable preparation of the core scaffold.

- Nickel-catalyzed difluoromethylation offers a direct and efficient route to install difluoromethyl groups on aromatic heterocycles, including nicotinic acid derivatives, with good functional group tolerance and scalability demonstrated in gram-scale reactions.

- Alternative approaches using gem-difluoroalkenes followed by hydrogenation provide high-yield access to difluoromethyl groups but may require more synthetic steps.

- Controlled fluorination protocols using fluorosilicate intermediates enable selective fluorine-carbon bond formation, potentially applicable for fine-tuning difluoromethylation steps.

- Purification typically involves precipitation or crystallization of the acid from suitable solvents, with pH adjustments to separate by-products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-2,6-dimethylnicotinic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and carboxylation of a pyridine precursor. For fluorinated analogs, selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is critical to avoid byproducts . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (e.g., C18 columns with 0.1% TFA in mobile phases) ensures high purity. Monitor reaction progress using NMR to confirm difluoromethyl group incorporation and assess regioselectivity .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity. Assess logP via shake-flask method or HPLC-derived parameters (e.g., ChromLogD). Compare solubility in aqueous buffers (pH 1–7.4) using nephelometry. Fluorine’s electron-withdrawing effect reduces pKa of the carboxylic acid; measure via potentiometric titration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- and NMR : Resolve methyl and difluoromethyl signals (e.g., -decoupled NMR for splitting patterns).

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm) and C-F stretches (1000–1300 cm).

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode with internal calibration (e.g., sodium formate clusters) for accurate mass confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,6-dimethyl and difluoromethyl groups in biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives lacking methyl or fluorine substituents. Use HATU-mediated coupling for carboxylate modifications .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or carboxylases) via fluorescence polarization or SPR binding assays.

- Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify steric/electronic contributions of substituents .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s protein-binding affinity?

- Methodological Answer :

- Conformational Analysis : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess flexibility of the difluoromethyl group.

- Crystallography : Co-crystallize the compound with target proteins (e.g., using synchrotron radiation) to validate docking poses.

- Alchemical Free Energy Calculations : Use FEP/MBAR to quantify binding energy discrepancies .

Q. How can metabolic stability be assessed for this fluorinated compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at 0, 15, 30, 60 min and analyze via LC-MS/MS.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- MetaSite Modeling : Predict metabolic soft spots using software like StarDrop .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 0.1% level via MRM transitions.

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative (HO) conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.